alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)

Übersicht

Beschreibung

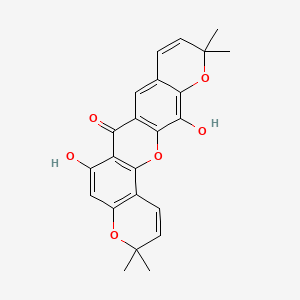

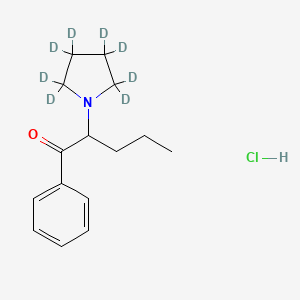

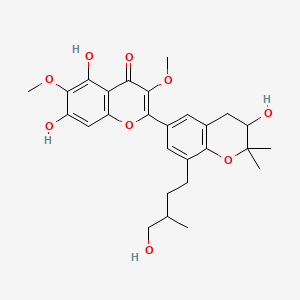

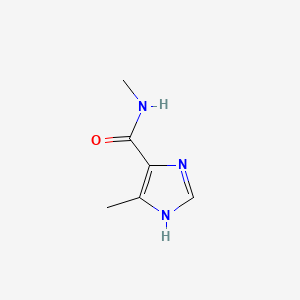

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is a synthetic stimulant of the cathinone class . It is also known as α-PVP, O-2387, β-keto-prolintane, prolintanone, or desmethylpyrovalerone . It is intended for use as an internal standard for the quantification of α-PVP by GC- or LC-MS . This product is intended for research and forensic applications .

Molecular Structure Analysis

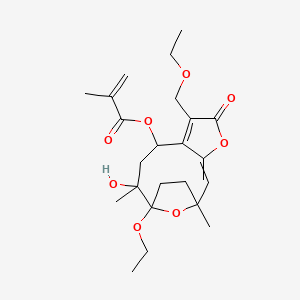

The molecular formula of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is C15H13D8NO • HCl . The formal name is 1-phenyl-2-(1-pyrrolidinyl-d8)-1-pentanone, monohydrochloride . The InChI code is InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2; .Physical And Chemical Properties Analysis

The product is a neat solid with a formula weight of 275.8 . The product is stable for ≥ 3 years and is stored at -20°C . It is shipped at room temperature in the continental US .Wissenschaftliche Forschungsanwendungen

Novel Psychoactive Substance

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is a novel psychoactive substance of the cathinone type . It is part of a new wave of designer cathinones, which are synthetic chemicals with structures or expected neurotropic effects, or both, similar to those of controlled substances .

Psychostimulant Effects

This compound is known for its highly pronounced psychostimulant effects . At the molecular level, these compounds elevate the extracellular level of monoamines in the brain by selective and very potent inhibition of dopamine and norepinephrine reuptake by the inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively .

Forensic Toxicology

In the field of forensic toxicology, alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is significant due to its association with numerous case reports of fatal and non-fatal intoxications . It is also associated with a growing number of reports of DUID (driving under the influence of drugs) and multidrug abuse .

Impurity Profiling

Impurity profiling of drug seizures is a useful scientific tool to obtain information on the clandestine manufacturers and drug trafficking networks . The presence of diverse impurities in alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM), for example, from the starting material, intermediates, catalytic metals formed during chemical synthesis, and materials from the environment, can provide valuable information .

Synthetic Chemistry

The synthesis of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) involves bromination to create the corresponding α-bromo ketone, which reacts with pyrrolidine to give α-PVP . This process is of interest in the field of synthetic chemistry .

Drug Investigation

The integrated analyses of organic and inorganic impurities in alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) can provide precise information to drug investigation authorities . This can help in revealing characteristic patterns of the profiles and in identifying similar synthetic routes and environments .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMXVSMENBAYRM-ZYCXDBHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C1([2H])[2H])C(CCC)C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) | |

Retrosynthesis Analysis

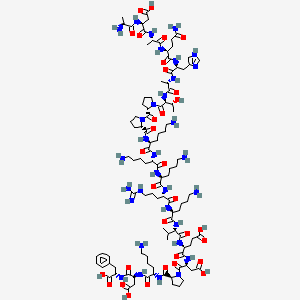

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)